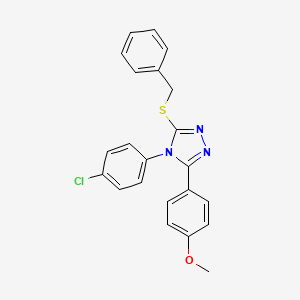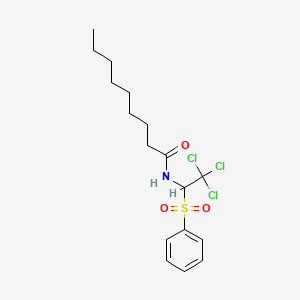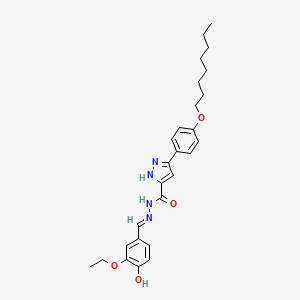
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3I2N2O and a molecular weight of 595.436 g/mol . This compound is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the amine intermediate: This involves the reaction of 4-iodoaniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form the intermediate.
Coupling reaction: The intermediate is then reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s iodine and chlorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide can be compared with other similar compounds such as:
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide:
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide:
Properties
CAS No. |
303106-66-3 |
|---|---|
Molecular Formula |
C15H11Cl3I2N2O |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI Key |
AQGWNUGRMGXRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15079374.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)

![Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15079386.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)
![3-(3-ethoxyphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079399.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15079415.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079424.png)

![4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15079455.png)
